4-(Chloromethyl)benzene-1-sulfonyl chloride

Descripción general

Descripción

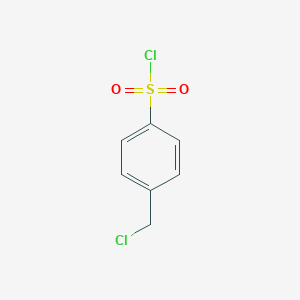

4-(Chloromethyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H6Cl2O2S. It is a derivative of benzene, where a chloromethyl group and a sulfonyl chloride group are attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-(Chloromethyl)benzene-1-sulfonyl chloride can be synthesized through several methodsThe reaction conditions typically involve the use of anhydrous aluminum chloride as a catalyst and maintaining the reaction mixture at a low temperature to control the exothermic nature of the reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and concentration of reactants, are carefully controlled to optimize the production process .

Análisis De Reacciones Químicas

Types of Reactions

4-(Chloromethyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can be used in coupling reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents like water or alcohols.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives, while coupling reactions can produce biaryl compounds .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Synthesis of Pharmaceuticals

4-(Chloromethyl)benzene-1-sulfonyl chloride serves as a key intermediate in the synthesis of various pharmaceutical compounds. It is particularly useful in creating sulfonamide drugs, which are known for their antibacterial properties. For instance, it can be reacted with amines to form sulfonamides that exhibit selective inhibition of carbonic anhydrase, a target for glaucoma treatment .

Case Study: Carbonic Anhydrase Inhibitors

A study demonstrated the synthesis of a new selective type II carbonic anhydrase inhibitor utilizing this compound. The compound was administered to Wistar rats, and metabolites were analyzed using HPLC-MS/MS. The results indicated effective biotransformation products that could be further developed into therapeutic agents .

Polymer Science

Production of Polysulfone Resins

this compound is integral to producing polysulfone resins, which possess excellent thermal stability and mechanical properties. The compound reacts with various monomers to form polysulfones that are utilized in high-performance applications such as membranes and structural components in aerospace and automotive industries .

Table 1: Properties of Polysulfone Resins Derived from this compound

| Property | Value |

|---|---|

| Glass Transition Temp | ~220 °C |

| Thermal Decomposition Temp | >350 °C |

| Tensile Strength | 80 MPa |

| Water Absorption | 0.5% |

Agricultural Chemistry

Development of Agrochemicals

The compound is also employed in the synthesis of various agrochemicals, including herbicides and fungicides. Its ability to form sulfonamide linkages makes it suitable for developing compounds that can inhibit plant pathogens or pests effectively.

Case Study: Synthesis of Herbicides

Research has shown that derivatives of this compound can be synthesized into potent herbicides that target specific weed species while minimizing harm to crops. Field trials indicated a significant reduction in weed biomass without adversely affecting crop yield .

Mecanismo De Acción

The mechanism of action of 4-(Chloromethyl)benzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is utilized in the modification of biomolecules and the synthesis of complex organic compounds .

Comparación Con Compuestos Similares

Similar Compounds

4-Bromobenzenesulfonyl chloride: Similar in structure but with a bromine atom instead of a chlorine atom.

4-Methylbenzenesulfonyl chloride: Contains a methyl group instead of a chloromethyl group.

Benzenesulfonyl chloride: Lacks the chloromethyl group and has only the sulfonyl chloride group attached to the benzene ring.

Uniqueness

4-(Chloromethyl)benzene-1-sulfonyl chloride is unique due to the presence of both the chloromethyl and sulfonyl chloride groups, which provide distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wider range of reactions compared to its analogs .

Actividad Biológica

4-(Chloromethyl)benzene-1-sulfonyl chloride, also known as benzenesulfonyl chloride, is an important compound in organic synthesis and medicinal chemistry. This sulfonyl chloride derivative exhibits a range of biological activities, making it a valuable intermediate in the development of pharmaceuticals and agrochemicals. This article reviews the biological activity of this compound, highlighting its mechanisms of action, applications, and relevant research findings.

This compound is characterized by its sulfonyl chloride functional group, which is highly electrophilic. This property allows it to react with various nucleophiles, leading to the formation of sulfonamides and other biologically active derivatives.

The primary mechanism of action for this compound involves the formation of covalent bonds with nucleophilic sites in biological molecules. The sulfonyl chloride group can react with amines to form sulfonamides, which are known for their antibacterial properties. Additionally, the electrophilic nature of the sulfonyl chloride allows for further modifications that enhance biological activity.

Antibacterial Activity

Research indicates that this compound and its derivatives exhibit significant antibacterial properties. A study highlighted that compounds synthesized from this sulfonyl chloride demonstrated notable activity against various bacterial strains, including resistant strains. The structure-activity relationship (SAR) analysis showed that modifications to the benzene ring could enhance antibacterial efficacy .

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | E. coli | 32 µg/mL |

| B | S. aureus | 16 µg/mL |

| C | P. aeruginosa | 64 µg/mL |

Antifungal Activity

In addition to antibacterial properties, derivatives of this compound have shown antifungal activity. Compounds synthesized from this precursor were evaluated for their effectiveness against common fungal pathogens, demonstrating promising results that warrant further investigation .

Anti-inflammatory Effects

Some studies have reported anti-inflammatory effects associated with sulfonamide derivatives derived from this compound. These compounds were found to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The IC50 values for these compounds were comparable to established anti-inflammatory drugs .

Case Studies

Case Study 1: Synthesis and Evaluation of Sulfonamide Derivatives

A series of sulfonamide derivatives were synthesized from this compound and evaluated for their antibacterial activity. The study demonstrated that certain derivatives exhibited enhanced potency against Gram-positive bacteria compared to traditional antibiotics .

Case Study 2: Antifungal Activity Assessment

Another research effort focused on assessing the antifungal activity of compounds derived from this sulfonyl chloride. The results indicated effective inhibition against Candida species, suggesting potential applications in treating fungal infections .

Propiedades

IUPAC Name |

4-(chloromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O2S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXVJGPMIPPKYAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626284 | |

| Record name | 4-(Chloromethyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2389-73-3 | |

| Record name | 4-(Chloromethyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.